molecular formula C15H19NO5 B2445259 (2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate CAS No. 1357348-22-1

(2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B2445259
CAS No.: 1357348-22-1
M. Wt: 293.319
InChI Key: UZYUNWAMEQIRQH-ABLWVSNPSA-N
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Description

(2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a hydroxyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with benzyl and methyl groups under specific conditions. One common method involves the use of a piperidine precursor, which is reacted with benzyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and chromatographic purification to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The benzyl or methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dehydroxylated derivatives. Substitution reactions can result in a variety of functionalized piperidine derivatives.

Scientific Research Applications

(2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate: shares structural similarities with other piperidine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-4-hydroxypiperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-14(18)13-9-12(17)7-8-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12?,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYUNWAMEQIRQH-ABLWVSNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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